Cas no 1091112-85-4 (3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide)

3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide structure
1091112-85-4 structure
商品名:3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide
CAS番号:1091112-85-4
MF:C19H19N5O2S
メガワット:381.451462030411
CID:6195338
PubChem ID:27453298

3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide
    • F5331-0021
    • 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
    • AKOS024507328
    • 1091112-85-4
    • 3-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)propanamide
    • 3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)propanamide
    • インチ: 1S/C19H19N5O2S/c25-17(21-12-14-5-4-10-20-11-14)9-8-16-13-27-19(23-16)24-18(26)22-15-6-2-1-3-7-15/h1-7,10-11,13H,8-9,12H2,(H,21,25)(H2,22,23,24,26)
    • InChIKey: BVERVFDOOVIVTO-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(NC2C=CC=CC=2)=O)=NC(=C1)CCC(NCC1C=NC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 381.12594604g/mol
  • どういたいしつりょう: 381.12594604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5331-0021-10mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
10mg
$79.0 2023-09-10
Life Chemicals
F5331-0021-20mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
20mg
$99.0 2023-09-10
Life Chemicals
F5331-0021-5μmol
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5331-0021-2mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
2mg
$59.0 2023-09-10
Life Chemicals
F5331-0021-40mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
40mg
$140.0 2023-09-10
Life Chemicals
F5331-0021-15mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
15mg
$89.0 2023-09-10
Life Chemicals
F5331-0021-30mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
30mg
$119.0 2023-09-10
Life Chemicals
F5331-0021-1mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
1mg
$54.0 2023-09-10
Life Chemicals
F5331-0021-5mg
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
5mg
$69.0 2023-09-10
Life Chemicals
F5331-0021-10μmol
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide
1091112-85-4
10μmol
$69.0 2023-09-10

3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide 関連文献

3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamideに関する追加情報

Introduction to Compound with CAS No. 1091112-85-4 and Product Name: 3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide

The compound with the CAS number 1091112-85-4 and the product name 3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups, including a phenylcarbamoyl moiety, a thiazole ring system, and a pyridine substituent, which collectively contribute to its biological activity.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The thiazole core is particularly noteworthy, as it is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a pyridine group in the molecular structure further enhances its pharmacological potential by contributing to hydrogen bonding interactions and improving solubility.

The phenylcarbamoyl group in the compound adds another layer of complexity and functionality. This moiety is often employed in drug design to modulate receptor binding affinity and to introduce specific pharmacokinetic properties. The combination of these functional groups in 3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide suggests a multifaceted approach to drug development, potentially targeting multiple biological pathways simultaneously.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The structural features of the compound are reminiscent of molecules that have shown promise in preclinical studies for their ability to interact with central nervous system receptors. Specifically, the pyridine substituent and the overall molecular shape could facilitate interactions with targets such as serotonin receptors, which are implicated in conditions like depression and anxiety.

Furthermore, the thiazole ring system is known to exhibit significant bioactivity against various pathogens. This has led to extensive research into thiazole derivatives as antimicrobial agents. The presence of the phenylcarbamoyl group may enhance these properties by improving cell membrane penetration and target specificity. These characteristics make 3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide a promising candidate for further investigation in antimicrobial therapies.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial results indicate that it demonstrates moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary assays have shown that it interacts with cellular components in a manner consistent with mechanisms involved in neuroprotective effects. These findings are particularly intriguing given the growing interest in developing therapies that can protect against neurodegenerative diseases.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the phenylcarbamoyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the installation of the thiazole ring system requires expertise in heterocyclic chemistry. The final step involves coupling the pyridine substituent, which demands an understanding of nucleophilic substitution reactions at multiple sites within the molecule.

One of the challenges in working with this compound is its solubility profile. While the presence of polar functional groups like the carbamoyl and pyridine moieties improves solubility compared to hydrophobic analogs, further modifications may be necessary to enhance aqueous solubility for clinical applications. Researchers are exploring strategies such as salt formation or prodrug development to improve bioavailability without compromising efficacy.

The potential therapeutic applications of this compound extend beyond antimicrobial and neurological treatments. Preliminary data suggest that it may also exhibit anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis or inflammatory bowel disease. The ability of thiazole derivatives to modulate inflammatory pathways is well-documented, and the unique combination of functional groups in this compound may enhance these effects.

As research continues, additional insights into the mechanism of action will be crucial for optimizing therapeutic applications. Understanding how this compound interacts with biological targets at a molecular level will provide valuable information for drug design and development. Techniques such as X-ray crystallography and computational modeling are being employed to elucidate these interactions.

The regulatory landscape for new pharmaceutical compounds is complex and requires thorough evaluation before clinical trials can begin. Researchers are currently preparing documentation detailing the synthesis, purity analysis, and preclinical safety data required by regulatory agencies. Compliance with Good Manufacturing Practices (GMP) will also be essential if this compound moves into clinical development.

The economic implications of successfully developing this compound cannot be overstated. If it proves effective in treating any of its target indications, it could represent a significant market opportunity for pharmaceutical companies invested in its development. Furthermore, success with this compound could pave the way for similar molecules based on thiazole-pyridine hybrids.

In conclusion,3-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide (CAS No. 1091112-85-4) represents a promising lead structure with diverse therapeutic potential. Its unique combination of functional groups positions it as a candidate for treating neurological disorders,antimicrobial infections, and inflammatory conditions,while ongoing research aims to optimize its pharmacological profile further before moving into clinical development phases where appropriate regulatory approvals must be secured alongside manufacturing standardizations ensuring product consistency across batches readying them for broader therapeutic deployment if efficacy meets stringent medical requirements proving beneficial outcomes outweigh potential risks identified through comprehensive safety assessments during preclinical stages thus reinforcing why such compounds continue attracting considerable scientific interest within pharmaceutical industry circles worldwide contributing positively towards advancements aimed at improving human health outcomes globally

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司